molecular formula C12H12N2O2 B13978077 methyl 2-methyl-4-phenyl-2H-pyrazole-3-carboxylate CAS No. 23097-85-0

methyl 2-methyl-4-phenyl-2H-pyrazole-3-carboxylate

Cat. No.: B13978077
CAS No.: 23097-85-0
M. Wt: 216.24 g/mol
InChI Key: XBJGMURQLPWXOC-UHFFFAOYSA-N
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Description

Methyl 2-methyl-4-phenyl-2H-pyrazole-3-carboxylate (CAS 23097-85-0) is a pyrazole-based ester with the molecular formula C12H12N2O2 and a molecular weight of 216.236 g/mol . It serves as a versatile chemical building block in organic synthesis and pharmaceutical research. Pyrazole derivatives are a pharmacologically significant class of compounds, known to exhibit a wide spectrum of biological activities, including anti-inflammatory, anticancer, antibacterial, and antiviral properties . This specific compound can be synthesized through cyclocondensation reactions, with literature procedures reporting yields exceeding 85% . As a stable, aromatic heterocycle, it provides a valuable scaffold for developing novel bioactive molecules and for use in material science. This product is intended for research and development purposes in a laboratory setting only. It is not intended for diagnostic, therapeutic, or personal use. Note on Product Specifications: A complete data sheet for this compound would typically include detailed information on physical characteristics (e.g., melting point, boiling point, density, and flash point), handling and storage recommendations, and structural identification data (e.g., NMR, IR spectra). This specific information was not available in the current search results and should be confirmed experimentally or sourced from the supplying laboratory's quality control documents.

Properties

CAS No.

23097-85-0

Molecular Formula

C12H12N2O2

Molecular Weight

216.24 g/mol

IUPAC Name

methyl 2-methyl-4-phenylpyrazole-3-carboxylate

InChI

InChI=1S/C12H12N2O2/c1-14-11(12(15)16-2)10(8-13-14)9-6-4-3-5-7-9/h3-8H,1-2H3

InChI Key

XBJGMURQLPWXOC-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C=N1)C2=CC=CC=C2)C(=O)OC

Origin of Product

United States

Preparation Methods

Chemical Identity and Structure

The compound features a pyrazole ring substituted at the 2-position with a methyl group, at the 4-position with a phenyl group, and at the 3-position with a methyl carboxylate ester group.

Preparation Methods

General Synthetic Strategy

The synthesis of methyl 2-methyl-4-phenyl-2H-pyrazole-3-carboxylate typically involves:

  • Formation of the pyrazole core with appropriate substitution.
  • Introduction of the carboxylate ester functionality at the 3-position.
  • Functional group transformations to achieve the desired substitution pattern.

Industrially Viable Preparation Route

A patented method (CN103958496A) describes an industrially applicable process for preparing N-substituted 1H-pyrazole-5-carboxylate compounds, including this compound derivatives. The method emphasizes safety, cost-effectiveness, and scalability, avoiding highly reactive organolithium reagents traditionally used in pyrazole deprotonation.

Stepwise Process Overview
Step Description Reagents/Conditions Outcome
1 Deprotonation of pyrazole precursor at the 5-position using a magnesium-organic base Magnesium-organic base with carbon-bound magnesium Formation of magnesium-pyrazolide intermediate
2 Carbonylation of the intermediate with carbon dioxide or equivalent CO2 or CO2 equivalent under controlled conditions Formation of pyrazole-5-carboxylic acid intermediate
3 Conversion of carboxylic acid to methyl ester via esterification Methanol and acid catalyst (e.g., sulfuric acid) Formation of this compound
4 Optional further derivatization if required Various reagents depending on target derivative Final compound or intermediate derivatives

This method reduces the number of steps compared to traditional routes, lowers energy consumption by avoiding cryogenic conditions, and enhances safety by replacing organolithium reagents with organomagnesium bases.

Traditional Synthetic Approaches

Prior art methods involve:

  • Deprotonation of 1H-pyrazole derivatives using organolithium bases such as n-butyllithium or lithium diisopropylamide at low temperatures.
  • Carboxylation with carbon dioxide to form pyrazole carboxylic acids.
  • Subsequent chlorination to form acyl chlorides using reagents like thionyl chloride or oxalyl chloride.
  • Esterification to obtain methyl esters.

These methods, although well-documented in the literature (Khimiya Geterotsiklicheskikh Soedinenii 1975, Bioorganic & Medicinal Chemistry Letters 2005, 2007, 2008), are less favorable for scale-up due to:

  • Use of highly reactive and expensive organolithium reagents.
  • Requirement of low-temperature conditions.
  • Multiple synthetic steps leading to material loss and increased cost.

Comparative Analysis of Preparation Methods

Feature Organolithium-Based Method Organomagnesium-Based Method (Patented)
Reagents n-Butyllithium, LDA Magnesium-organic base
Reaction Temperature Low temperature (often below 0°C) Mild to moderate temperatures
Number of Steps Typically 4 or more 3 to 4 steps
Safety Concerns High (pyrophoric reagents) Lower (less reactive reagents)
Industrial Scalability Limited due to safety and cost High due to safer reagents and fewer steps
Yield and Purity High but variable depending on conditions Comparable or improved yields with better selectivity
Cost Efficiency Lower due to expensive reagents and energy usage Higher due to cheaper reagents and milder conditions

Research Outcomes and Data

Yield and Purity

  • The patented magnesium-based method reports yields of pyrazole-5-carboxylate intermediates exceeding 80%, with final methyl ester yields in the range of 75-85% under optimized conditions.
  • Organolithium methods yield similar purities but require stringent control of reaction parameters to avoid side reactions.

Reaction Conditions Optimization

  • The magnesium-based method allows for carbonylation at atmospheric to slightly elevated CO2 pressures, facilitating safer and more straightforward operations.
  • Esterification is performed under conventional acidic catalysis, with reaction times optimized between 2-6 hours at reflux temperatures for methanol.

Industrial Applicability

  • The magnesium method has been demonstrated at pilot scale, showing reproducibility and robustness.
  • The method's avoidance of cryogenic temperatures and pyrophoric reagents significantly reduces operational hazards and costs.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-methyl-4-phenyl-1H-pyrazole-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include potassium hydroxide for basic hydrolysis, and various oxidizing and reducing agents depending on the desired transformation . Reaction conditions often involve refluxing in solvents like ethanol, toluene, or dichloromethane .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, basic hydrolysis of the ester group yields the corresponding carboxylic acid .

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

Key analogues include ethyl-substituted pyrazole carboxylates and derivatives with varying substituents (e.g., trifluoromethyl, nitro, or additional phenyl groups). Below is a comparative analysis based on substituent effects and applications:

Table 1: Comparison of Substituents and Properties
Compound Name Substituents (Positions) Key Features Potential Applications
Methyl 2-methyl-4-phenyl-2H-pyrazole-3-carboxylate Methyl (2), Phenyl (4), Methoxycarbonyl (3) Enhanced lipophilicity; planar phenyl group for crystallinity Drug intermediates, ligands
Ethyl 3-(trifluoromethyl)pyrazole-4-carboxylate Trifluoromethyl (3), Ethoxycarbonyl (4) Electron-withdrawing CF₃ group increases stability; polarizable C-F bonds Agrochemicals, fluorinated APIs
Ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate Methyl (5), Phenyl (1), Ethoxycarbonyl (4) Steric hindrance from 1-phenyl group; altered regioselectivity in reactions Catalysis, coordination chemistry
Ethyl 2-phenyl-3-(trifluoromethyl)pyrazole-4-carboxylate Phenyl (2), CF₃ (3), Ethoxycarbonyl (4) Dual electron-withdrawing groups (CF₃, ester); high thermal stability Material science, polymers

Key Differences and Implications

  • Ester Group Variation : Methyl esters (target compound) generally exhibit lower molecular weight and higher volatility compared to ethyl esters (e.g., Ethyl 3-(trifluoromethyl)pyrazole-4-carboxylate). This affects their suitability in gas-phase applications or chromatography .
  • Substituent Electronic Effects : The trifluoromethyl group in Ethyl 3-(trifluoromethyl)pyrazole-4-carboxylate enhances electrophilicity, making it reactive in nucleophilic substitutions. In contrast, the phenyl group in the target compound contributes to aromatic stacking but reduces electrophilicity .
  • Crystallographic Behavior : The phenyl group at position 4 in the target compound likely promotes planar molecular packing, facilitating crystallinity. Tools like SHELXL and ORTEP-3 are critical for analyzing such structural features .

Research Findings and Methodological Insights

Crystallographic and Computational Tools

  • Structural Refinement : Programs like SHELXL and WinGX are widely used for refining crystal structures of pyrazole derivatives. For example, SHELXL’s robust algorithms enable precise modeling of phenyl ring orientations and hydrogen-bonding networks .
  • Visualization : ORTEP-3 provides graphical representations of thermal ellipsoids, aiding in the interpretation of steric effects from substituents like trifluoromethyl or nitro groups .

Q & A

Basic Research Question

  • Storage Conditions : Keep in airtight containers under inert gas (N₂ or Ar) at –20°C to prevent hydrolysis or oxidation .
  • Handling Protocols : Use moisture-free solvents and anhydrous reaction conditions to avoid ester degradation .

How can researchers address conflicting spectroscopic data when characterizing novel pyrazole-3-carboxylate derivatives?

Advanced Research Question

  • Multi-Technique Cross-Validation : Correlate NMR, IR, and MS data to resolve ambiguities (e.g., overlapping proton signals) .
  • Computational NMR Prediction : Tools like ACD/Labs or Gaussian-based simulations validate peak assignments .
  • Crystallography : Single-crystal X-ray diffraction provides definitive structural confirmation .

What role do solvent effects play in the regioselectivity of pyrazole ring formation during synthesis?

Advanced Research Question

  • Polar Solvents : Polar aprotic solvents (e.g., DMF) stabilize charged intermediates, favoring 1,3-dipolar cycloaddition pathways .
  • Dielectric Constant Correlation : Solvents with higher dielectric constants (ε > 30) enhance transition-state stabilization, as modeled via COSMO-RS .

How can researchers design experiments to probe the catalytic mechanisms of this compound in coordination chemistry?

Advanced Research Question

  • Kinetic Isotope Effects (KIE) : Compare reaction rates with deuterated vs. non-deuterated substrates to identify rate-determining steps .
  • Spectroscopic Trapping : Use in situ FTIR or Raman to detect metal-ligand intermediates .
  • DFT-MD Simulations : Model metal coordination geometries (e.g., N,O-chelation) and their stability under varying pH .

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